molecular formula C8H6N4O4 B11880422 2-Methyl-3,6-dinitroimidazo[1,2-a]pyridine CAS No. 62195-23-7

2-Methyl-3,6-dinitroimidazo[1,2-a]pyridine

Cat. No.: B11880422
CAS No.: 62195-23-7
M. Wt: 222.16 g/mol
InChI Key: MHDCOIBILOSCAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3,6-dinitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with nitro groups at positions 3 and 6, and a methyl group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,6-dinitroimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with aldehydes or ketones, followed by nitration. The reaction conditions typically involve the use of strong acids such as sulfuric acid or nitric acid to facilitate the nitration process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactions using continuous flow reactors. This method ensures better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,6-dinitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3,6-dinitroimidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3,6-dinitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The nitro groups play a crucial role in its biological activity, often undergoing bioreduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of key enzymes or disruption of cellular processes, ultimately exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3,6-dinitroimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

62195-23-7

Molecular Formula

C8H6N4O4

Molecular Weight

222.16 g/mol

IUPAC Name

2-methyl-3,6-dinitroimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H6N4O4/c1-5-8(12(15)16)10-4-6(11(13)14)2-3-7(10)9-5/h2-4H,1H3

InChI Key

MHDCOIBILOSCAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.